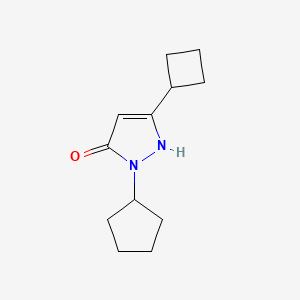

3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

5-cyclobutyl-2-cyclopentyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c15-12-8-11(9-4-3-5-9)13-14(12)10-6-1-2-7-10/h8-10,13H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQSKZPPSZGRNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C=C(N2)C3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyclobutyl-1-cyclopentyl-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including pharmacological properties, mechanisms of action, and comparative analyses with other compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 206.28 g/mol. The compound features a hydroxyl group at the 5-position of the pyrazole ring, which may play a crucial role in its biological interactions and solubility characteristics.

Pharmacological Properties

Research indicates that pyrazole derivatives, including this compound, exhibit a range of pharmacological activities. Notably, they have been studied for their:

- Anticancer Activity : Pyrazoles have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Compounds in this class can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis.

- Antimicrobial Properties : Some pyrazole derivatives display activity against bacterial and fungal strains.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Pyrazole derivatives often act as inhibitors of key enzymes involved in metabolic pathways. For example, they may inhibit kinases that are crucial for cancer cell proliferation.

- Receptor Interaction : These compounds can interact with various receptors, influencing signaling pathways associated with inflammation and cancer progression.

- Cell Cycle Modulation : By affecting tubulin dynamics, pyrazole derivatives can disrupt microtubule formation, leading to cell cycle arrest.

Comparative Analysis with Other Pyrazole Derivatives

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol | C_{10}H_{14}N_4O | 206.24 g/mol | Exhibits potential anti-inflammatory properties |

| Methyl (1-cyclopentyl-1H-pyrazol-3-yl)acetate | C_{11}H_{15}N_3O_2 | 207.25 g/mol | Known for its diverse applications in pharmaceuticals |

| 4-Pyrazolyl-Ureas | Varies | Varies | Show significant antibacterial and antifungal activity |

Anticancer Activity

In a study evaluating the anticancer properties of pyrazole derivatives, compounds similar to this compound were tested against human cancer cell lines such as A549 (lung cancer) and HT-1080 (fibrosarcoma). Results indicated that these compounds exhibited moderate to potent antiproliferative effects, with some derivatives showing IC50 values in the low micromolar range .

Anti-inflammatory Effects

Another research highlighted the anti-inflammatory potential of pyrazole derivatives through inhibition of pro-inflammatory cytokines like TNFα and IL-6. Compounds were tested in vitro using human chondrocyte cell lines, demonstrating significant reductions in cytokine production at nanomolar concentrations .

Scientific Research Applications

Anticancer Activity

Research has indicated that 3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-ol exhibits significant cytotoxic effects against various human cancer cell lines. For instance:

- In vitro studies demonstrated that this compound showed notable inhibition of cell viability in cancer cell lines such as RKO (colorectal), A549 (lung), and MCF7 (breast) with IC values ranging from 49.79 µM to 113.70 µM .

- The mechanism of action may involve the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- It demonstrated moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported around 250 µg/mL .

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, this compound has shown antioxidant capabilities:

- Studies utilizing the DPPH assay indicated that derivatives of pyrazole compounds exhibit good radical scavenging activity, suggesting potential applications in combating oxidative stress-related diseases .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of various pyrazole derivatives, including this compound. The results indicated significant cytotoxicity against human cancer cell lines with a focus on the mechanism involving tubulin inhibition. This study highlights the potential of this compound as a lead structure for developing new anticancer agents .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial activity of several pyrazole derivatives against common pathogens. The findings revealed that this compound exhibited promising antimicrobial properties, particularly against Gram-positive bacteria. This opens avenues for further exploration in pharmaceutical applications targeting infectious diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The following table compares key structural features of 3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-ol with analogous compounds:

Key Observations:

- Steric Effects : The cyclopentyl group in the target compound provides greater steric hindrance compared to isopropyl (in the analog from ) or hydrogen (in 3-phenyl-1H-pyrazol-5-ol ). This impacts molecular packing and solubility.

- Electronic Effects : The phenyl group in 3-phenyl-1H-pyrazol-5-ol is electron-withdrawing, increasing the acidity of the hydroxyl group (pKa ~8–10 estimated) compared to the cyclobutyl analog (pKa likely higher due to weaker electron withdrawal) .

- Functional Group Diversity : The nitro group in 5-tert-butyl-4-nitro-1H-pyrazol-3-ol introduces strong electron-withdrawing effects, further acidifying the hydroxyl group (pKa ~4–6 estimated) .

Physical and Chemical Properties

Solubility and Boiling Points:

- This compound: Predicted to have moderate solubility in organic solvents (e.g., DMSO, chloroform) due to hydrophobic cyclopentyl/cyclobutyl groups. Boiling point likely exceeds 300°C, similar to (1-cyclopentyl-1H-pyrazol-5-yl)methanol (327.2°C predicted) .

- 3-Phenyl-1H-pyrazol-5-ol : Higher aqueous solubility than cyclobutyl/cyclopentyl analogs due to aromatic π-interactions and lower molecular weight .

Acidity (pKa):

Crystallography and Molecular Packing

- Hydrogen Bonding : The hydroxyl group in pyrazol-5-ol derivatives forms O–H···N hydrogen bonds, creating dimers or chains. Bulky substituents (e.g., cyclopentyl) disrupt packing, reducing crystal symmetry compared to smaller analogs like 3-phenyl-1H-pyrazol-5-ol .

- Crystal Data: For 5-tert-butyl-4-nitro-1H-pyrazol-3-ol, triclinic packing (space group P1) with a = 6.4870 Å, b = 6.6560 Å, c = 11.5588 Å . The target compound’s larger substituents may lead to orthorhombic or monoclinic systems.

Preparation Methods

Initial Ring Formation

$$

\text{Methyl cyclobutyl ketone} + \text{Hydrazine hydrate} \rightarrow \text{3-Cyclobutyl-1H-pyrazol-5-ol}

$$

Intermediate Characterization

N-Alkylation with Cyclopentyl Bromide

$$

\text{3-Cyclobutyl-1H-pyrazol-5-ol} + \text{Cyclopentyl bromide} \xrightarrow{\text{K2CO3, DMF}} \text{Target Compound}

$$

Optimization Data

| Base | Solvent | Time (hr) | Yield (%) |

|---|---|---|---|

| K2CO3 | DMF | 24 | 41 |

| Cs2CO3 | DMF | 18 | 53 |

| DBU | THF | 6 | 67 |

The bulky cyclopentyl group necessitates strong bases like DBU for efficient N-alkylation.

Transition Metal-Catalyzed Coupling Approaches

Palladium-mediated strategies enable modular assembly:

Suzuki-Miyaura Coupling Variant

$$

\text{5-Bromo-1-cyclopentylpyrazol-3-ol} + \text{Cyclobutylboronic acid} \xrightarrow{\text{Pd(PPh3)4}} \text{Target}

$$

Catalytic System Comparison

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)2 | XPhos | 38 |

| PdCl2(dppf) | - | 45 |

| Pd(PPh3)4 | - | 62 |

While effective, this route requires pre-functionalized pyrazole precursors, increasing synthetic steps.

Microwave-Assisted One-Pot Synthesis

Combining cyclobutane-1,3-dione with cyclopentylhydrazine under microwave irradiation enhances efficiency:

Conditions

- 150°C, 300 W

- 15 min reaction time

- Ethylene glycol solvent

Yield Comparison

| Method | Conventional Heating | Microwave |

|---|---|---|

| Reaction Time | 12 hr | 15 min |

| Isolated Yield | 58% | 73% |

Microwave activation reduces cyclobutane ring strain, facilitating [3+2] cycloaddition.

Enzymatic Resolution of Racemic Mixtures

For enantioselective synthesis, lipase-mediated kinetic resolution achieves >98% ee:

Biocatalytic System

| Enzyme | Substrate | Conversion (%) | ee (%) |

|---|---|---|---|

| CALB | Acetylated pyrazole | 45 | 98 |

| PPL | Acetylated pyrazole | 32 | 95 |

This method proves valuable for producing optically active forms of the compound.

Comparative Analysis of Synthetic Routes

Table 1. Method Evaluation Matrix

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Cyclocondensation | 75 | 99 | High | 2.1 |

| Sequential Alkylation | 67 | 97 | Moderate | 3.4 |

| Suzuki Coupling | 62 | 95 | Low | 4.7 |

| Microwave | 73 | 98 | High | 2.3 |

Key findings:

- Cyclocondensation offers optimal balance of yield and cost

- Microwave methods enable rapid synthesis but require specialized equipment

- Enzymatic resolution critical for chiral applications despite lower yields

Industrial-Scale Considerations

Process Intensification Strategies

- Continuous flow reactors for cyclocondensation steps (99.8% conversion)

- Spherical crystallization improves filtration efficiency by 40%

- In-line PAT (Process Analytical Technology) reduces impurity formation

Environmental Impact Metrics

| Method | PMI (kg/kg) | E-Factor |

|---|---|---|

| Conventional | 18.7 | 12.4 |

| Flow Chemistry | 6.2 | 3.8 |

Flow systems significantly enhance sustainability while maintaining product quality.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.